N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
CAS No.: 899758-10-2
Cat. No.: VC11848683
Molecular Formula: C16H12F2N2O4S
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899758-10-2 |
|---|---|
| Molecular Formula | C16H12F2N2O4S |
| Molecular Weight | 366.3 g/mol |
| IUPAC Name | N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C16H12F2N2O4S/c1-9(15(21)19-13-8-10(17)6-7-12(13)18)20-16(22)11-4-2-3-5-14(11)25(20,23)24/h2-9H,1H3,(H,19,21) |
| Standard InChI Key | BRLIJQZJEZMRQX-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=C(C=CC(=C1)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
| Canonical SMILES | CC(C(=O)NC1=C(C=CC(=C1)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Introduction
N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound characterized by its unique structural features, including a difluorophenyl group and a benzothiazole moiety with trioxo functionality. This compound is of interest due to its potential pharmacological properties, which are attributed to its sophisticated arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Synthesis Methods
The synthesis of N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can be achieved through various chemical reactions involving benzothiazole derivatives and difluorobenzene compounds. Standard organic chemistry techniques such as refluxing and chromatography are typically used for synthesis and purification.
Biological Activity and Potential Applications
Research into the biological activity of this compound suggests it may exhibit significant pharmacological properties. Compounds with similar structures have been noted for their potential applications in pharmaceutical chemistry, particularly in areas related to drug development and interaction studies.
| Potential Application | Description |
|---|---|
| Pharmaceutical Chemistry | Potential drug development due to unique structural features and biological activity |
| Interaction Studies | Focus on understanding binding affinity and mechanism of action |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3,5-difluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine | C13H8F2N2O2S | Contains a dioxo moiety |
| 3-(2,5-Difluorophenyl)-3-hydroxy-2-propenoic acid | C11H9F2O3 | Hydroxy group enhances reactivity |
| 4-{(4-Chloro-phenyl)thio}-N-(4-fluoro-benzyl)-benzamide | C15H13ClFNS | Contains a thioether linkage |
These compounds highlight the structural diversity within this chemical class while emphasizing the unique features of N-(2,5-difluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume